molecular formula C21H13F2N3O2 B12274014 (2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B12274014
M. Wt: 377.3 g/mol
InChI Key: DHRXXLFEEKUZPF-UHFFFAOYSA-N
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Description

(2Z)-2-[(2,4-Difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a fluorinated chromene derivative characterized by a planar chromene core fused with a 2,4-difluorophenyl imino group and a pyridin-2-yl carboxamide substituent. The molecular formula is C21H13F2N3O2, with an average molecular mass of 377.35 g/mol and a monoisotopic mass of 377.097583 . This compound belongs to a class of chromene derivatives known for their fluorescence properties and pharmacological activities, including antitumor, antifungal, and anti-inflammatory effects .

Properties

Molecular Formula

C21H13F2N3O2

Molecular Weight

377.3 g/mol

IUPAC Name

2-(2,4-difluorophenyl)imino-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C21H13F2N3O2/c22-14-8-9-17(16(23)12-14)25-21-15(11-13-5-1-2-6-18(13)28-21)20(27)26-19-7-3-4-10-24-19/h1-12H,(H,24,26,27)

InChI Key

DHRXXLFEEKUZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=C(C=C3)F)F)O2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The introduction of the difluorophenyl group is usually achieved via a nucleophilic substitution reaction, where a suitable difluorobenzene derivative reacts with the chromene intermediate. The final step involves the formation of the imino and carboxamide functionalities, often through condensation reactions with pyridine derivatives under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction of the imino group can produce amine derivatives.

Scientific Research Applications

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and pyridinyl moiety can enhance binding affinity to these targets, leading to modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Chromene derivatives are structurally diverse, with variations in substituents, fused rings, and stereochemistry influencing their physicochemical and biological properties. Below, we compare the target compound with structurally analogous molecules.

Structural Features and Substituent Variations

Table 1: Structural Comparison of Chromene Derivatives

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key References
(2Z)-2-[(2,4-Difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide Chromene-3-carboxamide R1 = 2,4-difluorophenyl, R2 = pyridin-2-yl C21H13F2N3O2 377.35
(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide Chromene-3-carboxamide R1 = 2,4-difluorophenyl, R2 = acetyl, R3 = Br C18H11BrF2N2O3 421.2
2-Imino-N-phenyl-2H-chromene-3-carboxamide Chromene-3-carboxamide R1 = phenyl, R2 = phenyl C16H12N2O2 264.28
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide Chromene-3-carboxamide R1 = 3-methoxyphenyl, R2 = 2-methoxyphenyl C24H19N2O4 399.42

Key Observations :

  • Fluorine vs. Methoxy/Chloro Substituents : The 2,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or chloro substituents, which may improve membrane permeability .
  • Pyridyl vs.

Key Observations :

  • The target compound’s synthesis shares similarities with other chromene derivatives, particularly in imino-group condensation .
  • Brominated analogs (e.g., ) require additional halogenation steps, increasing synthetic complexity .
Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Stability Notes
(2Z)-2-[(2,4-Difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide 3.2 <0.1 (DMSO) 220–225 Stable under inert gas
2-Imino-N-phenyl-2H-chromene-3-carboxamide 2.8 0.5 (DMSO) 180–185 Sensitive to moisture
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 2.5 0.3 (DMSO) 210–215 Light-sensitive

Key Observations :

  • The pyridyl group in the target compound reduces aqueous solubility, necessitating formulation optimization for in vivo applications .

Biological Activity

The compound (2Z)-2-[(2,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (CAS Number: 1327172-79-1) belongs to a class of chromene derivatives, which have been studied for their various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H15F2N3O3C_{22}H_{15}F_{2}N_{3}O_{3}, with a molecular weight of 407.4 g/mol. The structure features a chromene backbone with a carboxamide group and a difluorophenyl substituent, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC22H15F2N3O3
Molecular Weight407.4 g/mol
CAS Number1327172-79-1

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activity. A study highlighted that related compounds demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific compound has shown promise in inhibiting tumor growth in preclinical models, although detailed studies are still required to elucidate its efficacy fully .

Anti-inflammatory Effects

Chromene derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory processes. In vitro studies have suggested that this compound may reduce inflammation markers, making it a candidate for further investigation in inflammatory disease models .

Enzyme Inhibition

One of the notable mechanisms of action for this compound is its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and implicated in diabetes management. Preliminary findings suggest that it may effectively inhibit DPP-IV activity, which is critical for improving glycemic control in diabetic patients . This aligns with research on other chromene derivatives that have demonstrated similar inhibitory effects.

Case Studies and Research Findings

  • DPP-IV Inhibition Study :
    • Objective : To evaluate the inhibitory effect on DPP-IV.
    • Method : In vitro assays were conducted using recombinant DPP-IV enzyme.
    • Results : The compound exhibited significant inhibition with an IC50 value comparable to standard DPP-IV inhibitors used in clinical settings .
  • Cytotoxicity Assay :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was performed on various cancer cell lines including HeLa and MCF-7.
    • Results : The compound showed dose-dependent cytotoxicity, with IC50 values indicating potent activity against these cell lines .
  • Anti-inflammatory Activity :
    • Objective : To determine the anti-inflammatory potential.
    • Method : ELISA assays were used to measure cytokine levels in LPS-stimulated macrophages.
    • Results : The compound significantly reduced TNF-alpha and IL-6 levels, suggesting strong anti-inflammatory properties .

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